
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- is a heterocyclic organic compound It is characterized by a pyridinone core substituted with a methoxyphenyl group at the 6-position and a phenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of ammonium acetate to yield the desired pyridinone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyridinone, 6-(4-chlorophenyl)-4-phenyl-
- 2(1H)-Pyridinone, 6-(4-methylphenyl)-4-phenyl-
- 2(1H)-Pyridinone, 6-(4-nitrophenyl)-4-phenyl-
Uniqueness
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a pharmacophore and its utility in various chemical reactions.
属性
CAS 编号 |
143969-12-4 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-4-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H15NO2/c1-21-16-9-7-14(8-10-16)17-11-15(12-18(20)19-17)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20) |
InChI 键 |
IFBUNDVCMZDLEW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


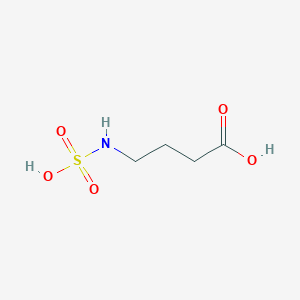
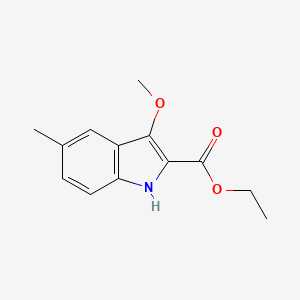
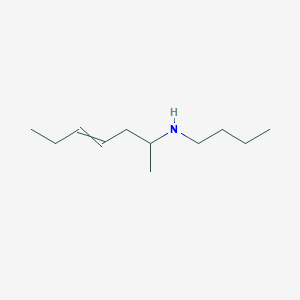
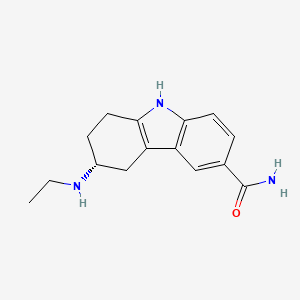
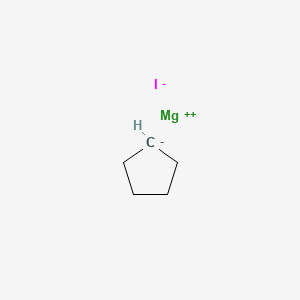
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
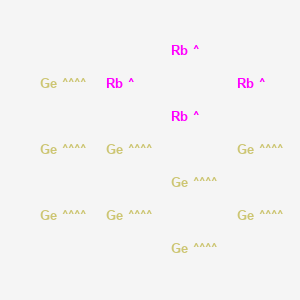

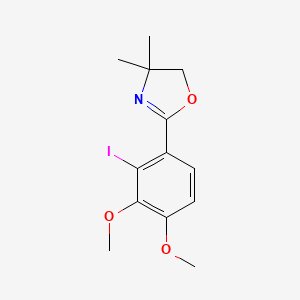


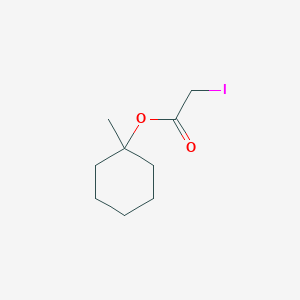
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)
